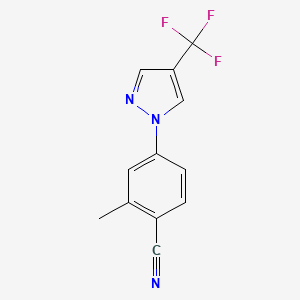
Tert-butyl 3-acetamido-4-carbamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-acetamido-4-carbamoylbenzoate is an organic compound with a complex structure that includes both acetylamino and aminocarbonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-acetamido-4-carbamoylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The formation of the ester bond between the benzoic acid derivative and the 1,1-dimethylethyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-acetamido-4-carbamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Tert-butyl 3-acetamido-4-carbamoylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-acetamido-4-carbamoylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylethyl 3-(aminocarbonyl)-4-(acetylamino)benzoate: A structural isomer with similar functional groups but different spatial arrangement.
1,1-Dimethylethyl 3-(acetylamino)-4-(carbamoyl)benzoate: Another isomer with a different arrangement of the carbamoyl group.
Uniqueness
Tert-butyl 3-acetamido-4-carbamoylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
tert-butyl 3-acetamido-4-carbamoylbenzoate |
InChI |
InChI=1S/C14H18N2O4/c1-8(17)16-11-7-9(5-6-10(11)12(15)18)13(19)20-14(2,3)4/h5-7H,1-4H3,(H2,15,18)(H,16,17) |
Clave InChI |
COPMXOJOMZFASO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC(C)(C)C)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([(3,4-dichlorophenyl)amino]carbonyl)benzenesulfonamide](/img/structure/B8332277.png)











![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-methanol](/img/structure/B8332369.png)
